molecular formula C11H20N2O3 B3110105 Tert-butyl 4-acetylpiperazine-1-carboxylate CAS No. 178312-59-9

Tert-butyl 4-acetylpiperazine-1-carboxylate

Cat. No. B3110105
Key on ui cas rn: 178312-59-9
M. Wt: 228.29 g/mol
InChI Key: QQFDVJXNIXQJGW-UHFFFAOYSA-N
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Patent
US07759339B2

Procedure details

Tert-Butyl piperazine-1-carboxylate (4.00 g, 21.4 mmol) is dissolved in dichloromethane (40 mL), cooled to 0° C. and treated with acetic anhydride (2.23 mL, 23.6 mmol) over a period of 2 min. The reaction mixture is stirred at 0° C. for 30 min, LCMS analysis used to indicate completion of the reaction and the volatiles evacuated in vacuo. The residue is treated carefully with NaHCO3 (sat. aq., 50 mL), stirred vigorously for 30 min and the resulting mixture extracted with diethyl ether (4×20 mL). The combined organic extracts are dried (MgSO4), filtered and concentrated in vacuo to afford tert-Butyl-4-acetylpiperazine-1-carboxylate as a white solid (4.53 g, 93%). 1H NMR (400 MHz, DMSO-D6) δ ppm 1.39 (s, 9H), 1.99 (s, 3H), 3.22-3.29 (m, 2H), 3.30-3.34 (m, 2H), 3.36-3.41 (m, 4H); ESI-MS: m/z 229.3 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:14](OC(=O)C)(=[O:16])[CH3:15]>ClCCl>[C:10]([O:9][C:7]([N:1]1[CH2:6][CH2:5][N:4]([C:14](=[O:16])[CH3:15])[CH2:3][CH2:2]1)=[O:8])([CH3:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.23 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of the reaction
CUSTOM
Type
CUSTOM
Details
the volatiles evacuated in vacuo
ADDITION
Type
ADDITION
Details
The residue is treated carefully with NaHCO3 (sat. aq., 50 mL)
STIRRING
Type
STIRRING
Details
stirred vigorously for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with diethyl ether (4×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.53 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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